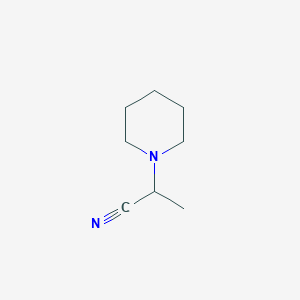

2-(Piperidin-1-yl)propanenitrile

Übersicht

Beschreibung

2-(Piperidin-1-yl)propanenitrile is an organic compound that features a piperidine ring attached to a propanenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile. This reaction can be catalyzed by bases such as potassium hydroxide or sodium hydroxide, and it is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Application Summary:

In pharmaceutical chemistry, 2-(Piperidin-1-yl)propanenitrile serves as a reference standard for drug quality assurance, particularly in the analysis of cardiac drugs and beta-blockers.

Methods of Application:

The compound is synthesized to match specific molecular characteristics required for reference standards. It is utilized in analytical development, method validation, and stability testing.

Results and Outcomes:

Using this compound allows for precise calibration of analytical instruments, ensuring accurate determination of drug concentrations and enhancing patient safety.

Toxicology

Application Summary:

This compound acts as an impurity reference material in the production of antihypertensive drugs.

Methods of Application:

Controlled amounts of the compound are added to drug formulations to measure impurities using high-performance liquid chromatography (HPLC).

Results and Outcomes:

Accurate measurement of impurities helps maintain the purity of antihypertensive drugs, which is crucial for regulatory compliance.

Organic Chemistry

Application Summary:

In organic chemistry, it is used in the synthesis of imidazole derivatives , which possess various therapeutic potentials.

Methods of Application:

The compound undergoes chemical transformations to introduce imidazole rings followed by further modifications.

Results and Outcomes:

The resulting imidazole derivatives exhibit significant biological activity, aiding in drug development efforts.

Medicinal Chemistry

Application Summary:

The trifluoromethyl group in this compound enhances drug potency through improved interactions with biological targets.

Methods of Application:

Incorporation into drug molecules is studied using techniques like X-ray crystallography and enzyme assays.

Results and Outcomes:

Modified drugs demonstrate improved efficacy and therapeutic outcomes.

Virology

Application Summary:

Derivatives of this compound are explored for their antiviral properties , particularly against influenza and herpes simplex viruses.

Methods of Application:

The compound is used to synthesize isatin derivatives tested against various viruses in cell culture assays.

Results and Outcomes:

Promising antiviral activities indicate potential for developing broad-spectrum antiviral agents.

Neuropharmacology

Application Summary:

Research investigates its effects on the central nervous system , particularly in neurotransmitter modulation.

Methods of Application:

Animal models are administered the compound, with neurotransmitter levels measured using in vivo microdialysis and HPLC.

Results and Outcomes:

Findings suggest potential therapeutic applications in neurological disorders.

Oncology

Application Summary:

The compound is being studied for its potential use in developing anticancer agents , owing to its structural similarities with known cytotoxic agents.

Methods of Application:

Novel derivatives are synthesized and tested against various cancer cell lines in vitro.

Results and Outcomes:

Certain derivatives show promising cytotoxic activity, warranting further investigation.

Agricultural Chemistry

Application Summary:

Derivatives are evaluated for use as novel pesticides or herbicides , leveraging their biological activity.

Methods of Application:

Synthesis followed by application on crops or soil samples assesses effects on pest populations or weed growth.

Results and Outcomes:

Initial tests indicate effective pest reduction without significant crop toxicity.

Chemical Biology

Application Summary:

This compound serves as a chemical probe to study protein-ligand interactions during drug discovery processes.

Methods of Application:

Tagged with fluorescent or radioactive labels, it binds to target proteins for tracking interactions.

Results and Outcomes:

Identifying novel binding sites enhances insights into drug design.

Material Science

Application Summary:

In material science, it contributes to the synthesis of organic electronic materials , such as conductive polymers.

Methods of Application:

Polymerization or incorporation into matrices characterizes electrical properties.

Results and Outcomes:

Developed materials exhibit enhanced conductivity and stability for electronic applications.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)propanenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The piperidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simple cyclic amine that serves as a building block for many organic compounds.

Propanenitrile: A nitrile compound that can undergo similar reactions as 2-(Piperidin-1-yl)propanenitrile.

N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Eigenschaften

IUPAC Name |

2-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJCKZJCBWSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513955 | |

| Record name | 2-(Piperidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62842-38-0 | |

| Record name | 2-(Piperidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.